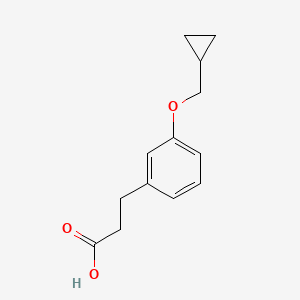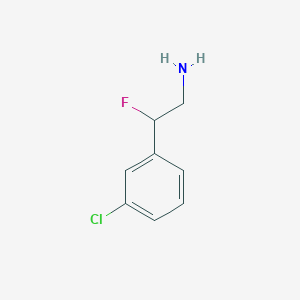
2-(3-Chlorophenyl)-2-fluoroethan-1-amine
Descripción general
Descripción
2-(3-Chlorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrophilic Amination and Fluorine Atom Removal
The electrophilic amination of chlorophenols, including analogs related to 2-(3-chlorophenyl)-2-fluoroethan-1-amine, has been studied for its potential to undergo ipso amination, resulting in the complete removal of a fluorine atom and introduction of a chlorine atom. This process underscores the reactivity and potential modifications available for halogenated amines in organic synthesis (Bombek, S., Požgan, F., Kočevar, M., & Polanc, S., 2004).
Antibacterial and Antioxidant Activities
Research into the synthesis and activity of compounds structurally similar to this compound has revealed significant antibacterial properties, although these compounds generally do not neutralize superoxide radicals. This suggests a potential avenue for developing antibacterial agents from halogenated amine derivatives (Arutyunyan, N. S., et al., 2012).
Chiral Derivatizing Agents
The synthesis and separation of enantiomers of fluorophenyl-aminoethanes demonstrate the potential of halogenated amines as chiral derivatizing agents. This application is crucial for creating optically active compounds in pharmaceuticals and studying stereochemistry (Hamman, S., 1989).
Synthesis of Medicinal Intermediates
The synthesis of compounds like 1-(3-chlorophenyl)piperazine from halogenated amines highlights the importance of these compounds in creating medicinal intermediates, demonstrating their role in developing new pharmaceuticals and therapeutic agents (Weiliang, X., 2008).
Coordination Chemistry and Sensing Applications
The development of coordination compounds and fluorescent sensors from halogenated amines, such as those structurally related to this compound, highlights their utility in creating complex molecular architectures for sensing and catalysis (Amirnasr, M., et al., 2001).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of such compounds often involves interactions with these targets, leading to changes in cellular processes. For example, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a compound with a similar chlorophenyl group, is known to inhibit oxidative phosphorylation .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, indole derivatives are known to affect a variety of physiological and biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly impact its bioavailability. For example, a study on a compound with a similar chlorophenyl group found that it underwent biotransformation to form two derivatives .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, CCCP is known to cause the gradual destruction of living cells and death of the organism .
Análisis Bioquímico
Biochemical Properties
2-(3-Chlorophenyl)-2-fluoroethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function, leading to changes in energy production and increased oxidative stress . This disruption can affect cell division and lead to chromosomal instability.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit oxidative phosphorylation by acting as a protonophore, which disrupts the proton gradient across the mitochondrial membrane . This inhibition affects ATP synthesis and overall cellular energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound can result in persistent alterations in cellular function, including sustained oxidative stress and mitochondrial dysfunction.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection or modulation of neurotransmitter systems . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are observed, where a certain dosage level must be reached to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the compound’s overall activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments, such as mitochondria or the endoplasmic reticulum, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in mitochondria, where it disrupts mitochondrial function and induces oxidative stress. This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHUFTXNMCOWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


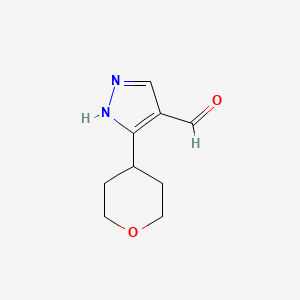
![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)
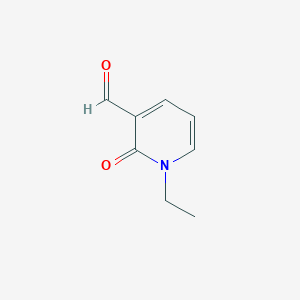
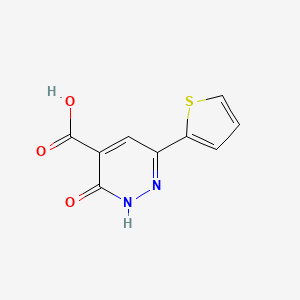
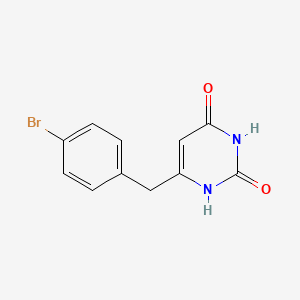
![(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1470302.png)
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1470303.png)
![(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1470307.png)
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1470308.png)

![2-[2-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1470311.png)
